9-Acridinecarboxylic acid hydrate
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Overview
Description
9-Acridinecarboxylic acid hydrate, also known as this compound, is a useful research compound. Its molecular formula is C14H8NO2- and its molecular weight is 222.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Fluorescence Spectral Characteristics
9-Acridinecarboxylic acid (9-ACA) exhibits unique fluorescence spectral characteristics. Studies have shown that in different organic solvents and aqueous solutions, 9-ACA demonstrates specific fluorescence quantum yields and lifetimes. The absence of large Stokes-shifted emission in 9-ACA suggests a charge-transfer emitting state, with implications for its use in fluorescence-based applications (Dey et al., 1997).
2. Hydration Equilibria
Research into the hydration equilibria of 9-acridinecarboxaldehyde, a related compound, provides insights into the hydration constants and equilibrium in aqueous solutions. These findings contribute to understanding the chemical behavior of acridine derivatives in different environments (McClelland et al., 1994).
3. Solid-Phase Synthesis Applications
9-Acridinecarboxylic acid has been used in the solid-phase synthesis of acridine-peptide conjugates. This synthesis process facilitates the generation of libraries for discovering nucleic acid ligands, demonstrating its potential in biochemical research and drug discovery (Carlson & Beal, 2000).
4. Chemiluminescent Properties
Certain derivatives of 9-acridinecarboxylic acid have been studied for their chemiluminescent properties, highlighting their potential as labels in biological and chemical luminescence studies. These derivatives can be detected at extremely low levels, indicating their suitability for sensitive diagnostic assays (Renotte et al., 2000).
5. Photophysical Studies and Surfactant Interactions
9-Aminoacridine derivatives have been synthesized and studied for their photophysical properties. Their interaction with different types of surfactants reveals insights into the structural and dynamic behavior of organized systems, important for understanding molecular interactions in various contexts (Alok, 2018).
6. Fluorescent Sensing and Detection
9-Acridone-4-carboxylic acid, a related compound, has been identified as an efficient fluorescent sensor for Cr(III), with applications in trace level detection and speciation studies. This highlights the role of acridine derivatives in environmental monitoring and analytical chemistry (Karak et al., 2011).
7. Photochemical Applications
The photochemical reactions of 9-acridinecarboxaldehyde in aqueous media have been explored, demonstrating the potential of acridine derivatives in photochemistry. These studies provide insights into the reaction mechanisms and products formed under various conditions, relevant for chemical synthesis and environmental studies (Palm, 2018).
Safety and Hazards
9-Acridinecarboxylic acid hydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary target of 9-Acridinecarboxylic acid hydrate is double-stranded DNA (dsDNA) . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
As a DNA intercalator, this compound interacts with its target by inserting itself into the DNA structure . This interaction can disrupt the normal functioning of the DNA, potentially affecting processes such as replication and transcription.
Result of Action
The primary result of this compound’s action is the disruption of normal DNA function . By intercalating into the DNA structure, it can interfere with critical cellular processes such as replication and transcription. This can lead to a variety of cellular effects, potentially including cell death.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-Acridinecarboxylic acid hydrate are largely defined by its ability to intercalate into double-stranded DNA This interaction with DNA is a key aspect of its biochemical role
Cellular Effects
Its known interaction with DNA suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its known ability to intercalate into double-stranded DNA suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-Acridinecarboxylic acid hydrate involves the conversion of acridone to 9-acridinecarboxylic acid, followed by hydration to form the final product.", "Starting Materials": ["Acridone", "Potassium permanganate", "Sodium hydroxide", "Sulfuric acid", "Water"], "Reaction": ["Step 1: Oxidation of acridone using potassium permanganate and sulfuric acid to form 9-acridinecarboxylic acid", "Step 2: Neutralization of the reaction mixture with sodium hydroxide", "Step 3: Hydration of 9-acridinecarboxylic acid using water to form 9-Acridinecarboxylic acid hydrate"] } | |
CAS No. |
332927-03-4 |
Molecular Formula |
C14H8NO2- |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
acridine-9-carboxylate |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17)/p-1 |
InChI Key |
IYRYQBAAHMBIFT-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)[O-] |
Pictograms |
Irritant |
Synonyms |
NSC 386 Hydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.